molecular formula C10H10Cl2N2O2 B13944556 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one CAS No. 52420-23-2

1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Cat. No.: B13944556
CAS No.: 52420-23-2
M. Wt: 261.10 g/mol
InChI Key: LVDRWFLRGJHTHZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a methoxyimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with methoxyisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is unique due to its specific combination of the dichlorophenyl group and the methoxyimidazolidinone moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52420-23-2

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-methoxyimidazolidin-2-one

InChI

InChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3

InChI Key

LVDRWFLRGJHTHZ-UHFFFAOYSA-N

Canonical SMILES

CON1CCN(C1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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